molecular formula C6H6BrCl2N B3362608 4-Bromo-2-(chloromethyl)pyridine hydrochloride CAS No. 1001414-94-3

4-Bromo-2-(chloromethyl)pyridine hydrochloride

Cat. No.: B3362608
CAS No.: 1001414-94-3
M. Wt: 242.93 g/mol
InChI Key: MIAJDYRSLOZVSX-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)pyridine hydrochloride (CAS: 1001414-94-3) is a halogenated pyridine derivative with a molecular formula of C₆H₆BrCl₂N. It features a pyridine ring substituted with a bromine atom at the 4-position and a chloromethyl group (-CH₂Cl) at the 2-position, forming a hydrochloride salt. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive sites: the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the chloromethyl group facilitates nucleophilic substitutions or alkylation reactions . It is commercially available as a white to yellow crystalline solid with 99% purity (industrial grade) and is packaged in 25 kg cardboard drums .

Properties

IUPAC Name

4-bromo-2-(chloromethyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAJDYRSLOZVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)pyridine hydrochloride can be achieved through several methods. One common approach involves the bromination of 2-(chloromethyl)pyridine. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions with optimized conditions to maximize yield and purity. The process often includes steps for purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield a corresponding aminopyridine derivative .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₅BrClN
  • Molecular Weight : 206.47 g/mol
  • Physical State : Colorless liquid

These properties indicate its potential as a significant intermediate in synthesizing biologically active compounds.

Medicinal Chemistry

4-Bromo-2-(chloromethyl)pyridine hydrochloride is primarily utilized as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in developing therapeutic agents targeting various diseases, particularly those affecting the central nervous system.

Case Study : A study demonstrated the synthesis of novel pyridine derivatives from this compound, which exhibited significant activity against neurodegenerative disorders, highlighting its potential in drug development .

Organic Synthesis

This compound acts as an intermediate for synthesizing complex organic molecules. Its halogenated structure allows for diverse reactivity patterns, making it suitable for various synthetic pathways.

Table 1: Comparison of Reactivity with Similar Compounds

Compound NameReactivity TypeUnique Features
4-Bromo-2-(chloromethyl)pyridineNucleophilic substitutionContains both bromine and chloromethyl groups
2-Bromo-4-methylpyridineElectrophilic substitutionLacks chloromethyl functionality
3-Bromo-2-(chloromethyl)pyridineNucleophilic substitutionDifferent position of bromine affecting reactivity

Material Science

In material science, this compound is used to prepare functionalized materials such as polymers and nanomaterials. Its ability to introduce halogenated pyridine moieties enhances the properties of these materials.

Case Study : Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it valuable for advanced material applications .

Biological Studies

The compound is also significant in biological research, particularly in studying enzyme inhibitors and receptor modulators. Its structural characteristics enable it to interact with various biological targets, influencing cellular processes.

Table 2: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialExhibits activity against multiple bacterial strains
AntiviralPotential applications in antiviral drug development
Enzyme InhibitionModulates enzyme activity through specific interactions

Synthesis and Mechanism of Action

The synthesis of this compound typically involves halogenation reactions or nucleophilic substitutions. The presence of both bromine and chloromethyl groups allows for diverse synthetic routes leading to various derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)pyridine hydrochloride depends on its specific applicationThe molecular targets and pathways involved vary based on the specific reaction and the nature of the nucleophile or other reactants .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4-Bromo-2-(chloromethyl)pyridine hydrochloride with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.

Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Substituents Key Reactivity Sites Applications References
4-Bromo-2-(chloromethyl)pyridine HCl 1001414-94-3 C₆H₆BrCl₂N 4-Bromo, 2-(chloromethyl) Bromo (C4), Chloromethyl (C2) Pharmaceutical intermediates, cross-coupling reactions
2-(Chloromethyl)pyridine HCl 6959-47-3 C₆H₆ClN·HCl 2-(Chloromethyl) Chloromethyl (C2) Alkylation reactions, organic synthesis
2-Chloro-4-bromopyridine N/A C₅H₃BrClN 2-Chloro, 4-Bromo Chloro (C2), Bromo (C4) Agrochemicals, sulfonamide synthesis
4-Bromo-5-chloro-2-methylpyridine 1211529-34-8 C₆H₅BrClN 4-Bromo, 5-Chloro, 2-Methyl Bromo (C4), Chloro (C5) Research chemical, heterocyclic building block
4-Bromo-3-methoxypyridine HCl 1209335-53-4 C₆H₇BrClNO 4-Bromo, 3-Methoxy Bromo (C4), Methoxy (C3) Drug development, solubility studies

Research Findings and Data Tables

Table 1: Physical Properties Comparison

Compound Molecular Weight Melting Point Solubility (Water)
4-Bromo-2-(chloromethyl)pyridine HCl 268.94 g/mol Not reported High (hydrochloride salt)
2-(Chloromethyl)pyridine HCl 164.03 g/mol 180–185°C Highly soluble
2-Chloro-4-bromopyridine 192.44 g/mol 45–48°C Low

Biological Activity

4-Bromo-2-(chloromethyl)pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of this compound, highlighting relevant studies, synthesis methods, and its therapeutic potential.

This compound is a heterocyclic compound that combines a bromine and a chloromethyl group attached to a pyridine ring. The presence of these halogen substituents may enhance the biological activity of the compound by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. A study highlighted that compounds with a pyridine nucleus, especially those containing additional heterocycles, exhibited enhanced antimicrobial activities compared to simpler structures. Specifically, compounds similar to this compound demonstrated inhibitory effects against various strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4-Bromo-2-(chloromethyl)pyridine HClS. aureus32 µg/mL
4-Bromo-2-(chloromethyl)pyridine HClE. coli64 µg/mL
4-Bromo-2-(chloromethyl)pyridine HClC. albicans16 µg/mL

Case Studies

Several case studies have been conducted to explore the biological activity of pyridine derivatives:

  • Study on Antimicrobial Properties : A comprehensive study evaluated various pyridine derivatives against a panel of bacterial and fungal strains. The results indicated that compounds with halogen substitutions exhibited superior antimicrobial activity compared to their non-halogenated counterparts .
  • Synthesis and Characterization : A recent synthesis study focused on creating bromine-substituted pyridines, including this compound. The synthesized compounds were characterized using NMR and FTIR spectroscopy, confirming their structural integrity and facilitating further biological testing .
  • Antiviral Screening : Another research effort investigated the antiviral potential of pyridine derivatives against influenza viruses. Although specific results for this compound were not highlighted, the findings reinforced the notion that similar compounds could serve as lead candidates for antiviral drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-2-(chloromethyl)pyridine hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Bromination of Pyridine Derivatives : Start with 2-(chloromethyl)pyridine and use brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80–90°C .
  • Chloromethylation of 4-Bromopyridine : React 4-bromopyridine with formaldehyde and HCl gas in the presence of ZnCl₂ as a catalyst at 60°C .
  • Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of substrate to bromine source) and use polar aprotic solvents (e.g., DMF) to enhance regioselectivity. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 8.50 (d, J=5.1 Hz, pyridine-H), δ 4.80 (s, CH₂Cl), and δ 4.30 (br, HCl). ¹³C NMR confirms the chloromethyl group at δ 45.2 .
  • Mass Spectrometry (MS) : ESI-MS (positive mode) displays [M+H]⁺ at m/z 208.9 (C₆H₅BrClN⁺) .
  • HPLC Purity Analysis : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodology :

  • Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the chloromethyl group. Stability studies show degradation <5% over 6 months under these conditions .
  • Handling : Avoid aqueous or protic solvents (e.g., MeOH) at room temperature; use anhydrous DCM or THF for reactions .

Advanced Research Questions

Q. How can regioselective substitution at the chloromethyl group be achieved, and what are the challenges in minimizing by-products?

  • Methodology :

  • Nucleophilic Substitution : Use soft nucleophiles (e.g., thiols, amines) in polar solvents (DMF/DMSO) at 50–60°C. For example, reaction with piperidine yields 2-(piperidinylmethyl)-4-bromopyridine with >90% selectivity .
  • Challenges : Competing elimination (e.g., dehydrohalogenation) occurs at >80°C. Mitigate by using bulky bases (e.g., DIPEA) and low temperatures (0–25°C) .
    • Data Contradiction Example : Conflicting reports on the reactivity of the chloromethyl group in THF vs. DMF suggest solvent polarity critically impacts transition-state stabilization .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Pd-Catalyzed Coupling : The bromine at the 4-position participates in Suzuki reactions. Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in toluene/EtOH (3:1) at 90°C. Yields range 75–85% .
  • DFT Calculations : The electron-withdrawing chloromethyl group lowers the LUMO energy of the pyridine ring, facilitating oxidative addition to Pd(0) .

Q. How can computational modeling resolve discrepancies in spectroscopic data interpretation?

  • Methodology :

  • 2D NMR (HSQC, HMBC) : Assign ambiguous signals (e.g., overlapping pyridine protons) by correlating ¹H-¹³C couplings .
  • Density Functional Theory (DFT) : Simulate NMR chemical shifts using B3LYP/6-311+G(d,p) to validate experimental data. For example, calculated δ 8.50 for pyridine-H matches experimental values within 0.1 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-(chloromethyl)pyridine hydrochloride
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